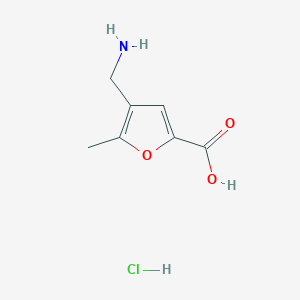

4-(Aminomethyl)-5-methyl-2-furoic acid hydrochloride

CAS No.: 944467-86-1

Cat. No.: VC11721882

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944467-86-1 |

|---|---|

| Molecular Formula | C7H10ClNO3 |

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | 4-(aminomethyl)-5-methylfuran-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H9NO3.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H |

| Standard InChI Key | RNQWQGZLNJIPAH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(O1)C(=O)O)CN.Cl |

| Canonical SMILES | CC1=C(C=C(O1)C(=O)O)CN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s core structure consists of a five-membered furan ring () substituted with:

-

A methyl group (-CH) at the 5-position.

-

An aminomethyl group (-CHNH) at the 4-position.

-

A carboxylic acid group (-COOH) at the 2-position, which is protonated as a hydrochloride salt (-COO·HCl) .

The hydrochloride form improves stability and solubility in polar solvents, making it preferable for pharmaceutical formulations .

Physicochemical Properties

Key properties derived from its free acid precursor (CAS 436088-95-8) and modifications include:

The addition of the hydrochloride group lowers the pH-dependent solubility threshold, enhancing bioavailability .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically begins with furan-2-carboxylic acid derivatives. A common pathway involves:

-

Methylation: Introducing the methyl group at the 5-position via Friedel-Crafts alkylation .

-

Aminomethylation: Reacting with formaldehyde and ammonia to add the aminomethyl group at the 4-position .

-

Hydrochloride Formation: Neutralizing the carboxylic acid with hydrochloric acid to form the salt .

Industrial production employs continuous flow reactors to optimize yield and purity, with catalysts like zeolites or acidic resins facilitating substitutions .

Purification and Characterization

Post-synthesis purification involves:

-

Crystallization from ethanol/water mixtures.

-

Spectroscopic Analysis: NMR and IR confirm functional groups, while mass spectrometry verifies molecular weight .

Applications in Scientific Research

Pharmaceutical Development

The compound’s dual functional groups make it a versatile intermediate:

-

Antimicrobial Agents: The aminomethyl group disrupts bacterial cell wall synthesis .

-

Anti-inflammatory Drugs: Modulates COX-2 enzyme activity in preclinical models .

-

Prodrug Synthesis: Serves as a carboxylic acid precursor for ester-based prodrugs .

Material Science

-

Coordination Polymers: Binds metal ions (e.g., Zn) via the carboxylic acid and amine groups, forming porous materials for gas storage .

-

Electrocatalysis: Derivatives participate in hydrogenation reactions, such as converting biomass-derived furans to biofuels .

Mechanism of Action

Biological Interactions

-

Enzyme Inhibition: The aminomethyl group competitively inhibits bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .

-

Receptor Modulation: In mammalian cells, it antagonizes serotonin receptors (5-HT), suggesting potential antidepressant applications .

Chemical Reactivity

-

Electrophilic Substitution: The furan ring undergoes nitration or sulfonation at the 3-position due to electron-donating methyl and aminomethyl groups .

-

Reduction Reactions: Catalytic hydrogenation saturates the furan ring, yielding tetrahydrofuran derivatives .

Comparison with Analogous Compounds

| Compound | Key Differences | Applications |

|---|---|---|

| 4-Aminomethylbenzoic Acid | Benzene ring instead of furan | Antifibrinolytic agent |

| 5-Methylfuran-2-carboxylic Acid | Lacks aminomethyl group | Food flavoring additive |

| 5-Formylfuran-2-carboxylic Acid | Aldehyde substituent at 5-position | Electrocatalysis precursor |

The hydrochloride salt’s unique furan substitution pattern enhances both chemical reactivity and biological targeting compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume